Vinclozolin M2

概要

説明

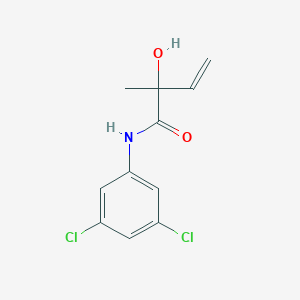

ビンクロゾリン M2 は、殺菌剤ビンクロゾリンの主要な代謝産物です。 ビンクロゾリンは、ブライト、腐敗、カビなどの病気を防ぐために、農業で広く使用されているジカルボキシイミド系の殺菌剤であり、ブドウ園やラズベリー、レタス、キウイ、スナップインゲン、タマネギなどの果物や野菜に使用されます 。 ビンクロゾリン M2 は、ビンクロゾリンの加水分解によって生成され、その抗アンドロゲン作用が知られています .

2. 製法

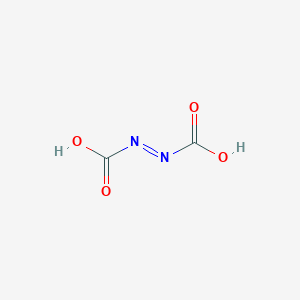

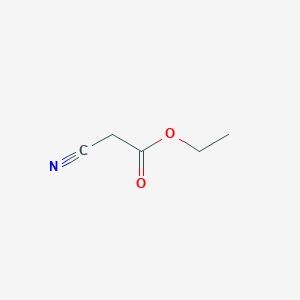

ビンクロゾリン M2 は、ビンクロゾリンの代謝分解によって合成されます。 主な合成経路は、ビンクロゾリンを加水分解して 3',5'-ジクロロ-2-ヒドロキシ-2-メチルブタ-3-エナニリド (M2) を生成することです 。 このプロセスは、ラット肝ミクロソームやヒト肝ミクロソームなど、さまざまな生物系で起こります 。 ビンクロゾリンの工業生産方法には、メチルビニルケトン、シアン化ナトリウム、3,5-ジクロロアニリン、ホスゲンを反応させてシアノヒドリンを生成し、その後ニトリルを加水分解する反応が含まれます .

科学的研究の応用

Vinclozolin M2 has several scientific research applications, including:

Chemistry: Used to study the persistence and environmental fate of chemical residues in ecosystems.

Biology: Investigated for its effects on endocrine disruption and antiandrogenic activity.

Medicine: Studied for its potential impacts on reproductive health and development.

Industry: Utilized in agricultural research to understand the degradation and transformation of fungicides.

作用機序

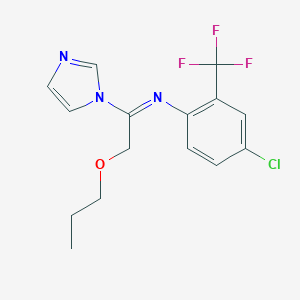

ビンクロゾリン M2 は、主にその抗アンドロゲン作用によって効果を発揮します。 それはアンドロゲン受容体のアンタゴニストとして作用し、テストステロンなどの天然アンドロゲンの結合を阻害します 。 アンドロゲンシグナル伝達のこの撹乱は、生殖の発達と機能の変化など、さまざまな生物学的効果をもたらす可能性があります 。 関与する分子標的は、アンドロゲン受容体とホルモンシグナル伝達に関連する経路です .

生化学分析

Biochemical Properties

Vinclozolin M2 is known to interact with various biomolecules, particularly the mineralocorticoid receptor and the androgen receptor . It acts as an antagonist of these receptors, inhibiting their activity . This interaction is significant as it can influence various biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to induce rapid changes in intercellular and intracellular signaling in liver progenitor cells . In prostate-derived cells, this compound significantly reduced DHT-induced PSA secretion and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the mineralocorticoid and androgen receptors . By binding to these receptors, it inhibits their activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rat liver epithelial cells, this compound was found to induce rapid changes in intercellular and intracellular signaling .

Metabolic Pathways

This compound is involved in metabolic pathways as a result of its formation from vinclozolin through successive esterase activity and decarboxylation

Subcellular Localization

In prostate-derived cells, this compound has been observed to be mostly localized at the nuclear level . This subcellular localization is significant as it allows this compound to exert its antagonistic effects on the mineralocorticoid and androgen receptors .

準備方法

Vinclozolin M2 is synthesized through the metabolic breakdown of vinclozolin. The primary synthetic route involves the hydrolysis of vinclozolin to produce 3’,5’-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) . This process can occur in various biological systems, including rat liver microsomes and human liver microsomes . Industrial production methods for vinclozolin involve the reaction of methyl vinyl ketone, sodium cyanide, 3,5-dichloroaniline, and phosgene, followed by the formation of cyanohydrin and hydrolysis of the nitrile .

化学反応の分析

ビンクロゾリン M2 は、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、酵素反応では NADPH、化学変換ではさまざまな酸化剤と還元剤が含まれます 。 これらの反応から生成される主な生成物には、3',5'-ジクロロ-2,3,4-トリヒドロキシ-2-メチルブチルアニリドなどの他の代謝産物が含まれます .

4. 科学研究での応用

ビンクロゾリン M2 は、次のような科学研究でさまざまな応用されています。

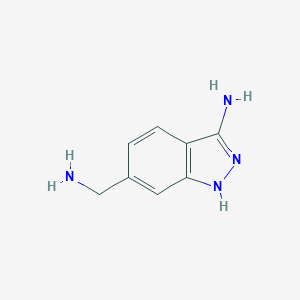

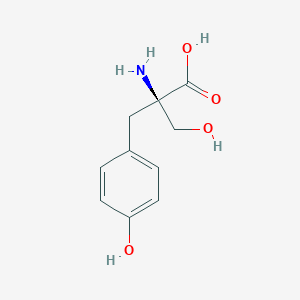

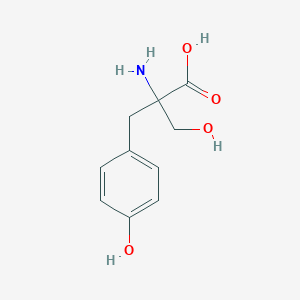

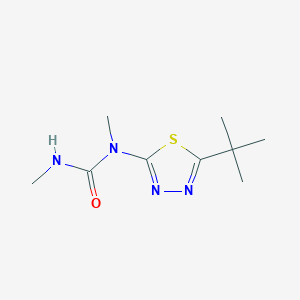

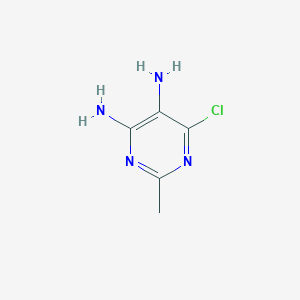

類似化合物との比較

ビンクロゾリン M2 は、メトキシクロルやヒドロキシフルタミドなどの他の内分泌撹乱化合物と似ています 。 それは、その特定の抗アンドロゲン作用と、ビンクロゾリンの代謝産物としての形成においてユニークです 。 他の類似化合物には、次のものがあります。

メトキシクロル: その内分泌撹乱作用が知られているエストロゲン性化合物.

ヒドロキシフルタミド: 医療治療で使用される抗アンドロゲン性化合物.

特性

IUPAC Name |

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYYIBNYONAZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039789 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-61-4 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)